Tetraethyl methylimidodiphosphate
Description
Tetraethyl methylimidodiphosphate is an organophosphorus compound characterized by a diphosphate backbone with tetraethyl substituents and a methylimidodio group. Organophosphorus compounds are widely studied for their diverse applications in agrochemicals, medicinal chemistry, and materials science due to their tunable reactivity and biological activity. The methylimidodio group introduces a heterocyclic structure, which may enhance chelation properties or modulate interactions with biological targets such as enzymes or receptors .
Properties
CAS No. |
13294-09-2 |
|---|---|
Molecular Formula |
C9H23NO6P2 |
Molecular Weight |
303.23 g/mol |
IUPAC Name |
N,N-bis(diethoxyphosphoryl)methanamine |
InChI |
InChI=1S/C9H23NO6P2/c1-6-13-17(11,14-7-2)10(5)18(12,15-8-3)16-9-4/h6-9H2,1-5H3 |
InChI Key |
MDQADPHHXGZFHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N(C)P(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetraethyl methylimidodiphosphate typically involves the reaction of diethyl phosphite with sodium ethoxide to form sodium diethyl ester phosphite. This intermediate then undergoes a substitution reaction with dichloromethane to yield this compound . The reaction conditions are generally mild, making the process suitable for industrial production.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of sodium ethoxide and dichloromethane in the presence of diethyl phosphite is optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Tetraethyl methylimidodiphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive phosphorus and ethyl groups in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenated solvents like dichloromethane are used in substitution reactions to introduce different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphonic acids, while reduction may yield phosphine derivatives.
Scientific Research Applications
Tetraethyl methylimidodiphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of tetraethyl methylimidodiphosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Tetraethyl(N-alkyl-1-aminoethan-1,1-diyl)bisphosphonates
Structural Differences : These bisphosphonates feature two phosphonate groups linked by an ethane bridge substituted with N-alkyl (e.g., tert-butyl or sec-butyl) groups. In contrast, tetraethyl methylimidodiphosphate contains a diphosphate (P–O–P) backbone with ethyl groups and a methylimidodio substituent.
Synthesis : Bisphosphonates are synthesized via nucleophilic substitution reactions between phosphonates and amines, as described in . The methylimidodiphosphate likely requires a similar approach but with imidazole derivatives .
Properties :
- ESR Spectra : Bisphosphonate-derived nitroxides show small B₀ values in McConnell equation calculations, indicating weak hyperfine coupling. The methylimid group in this compound may introduce stronger spin-orbit coupling due to its aromaticity .
- Solubility : Bisphosphonate esters exhibit moderate solubility in organic solvents; the methylimid group could enhance aqueous solubility via hydrogen bonding.
Tetraethyl Pyrophosphate (TEPP)
Structural Differences: TEPP (C₈H₂₀O₇P₂) has a pyrophosphate (P–O–P–O–P) core with ethyl groups. The target compound replaces one oxygen bridge with a methylimidodio group, altering electronic and steric properties . Applications: TEPP is a historical organophosphate pesticide with acute toxicity via acetylcholinesterase inhibition. Methylimidodiphosphate’s modified structure may reduce mammalian toxicity while retaining pesticidal activity, though this requires validation . Spectroscopy: Near-infrared (NIR) spectra of TEPP and its dithio variant () show distinct overtone bands due to sulfur substitution. The methylimid group would introduce unique NIR absorbances from C–H and N–H vibrations .
Tetraethyl Dithiopyrophosphate
Structural Differences : This compound replaces oxygen atoms in the pyrophosphate core with sulfur. In methylimidodiphosphate, sulfur is absent, but the methylimid group adds nitrogen-based functionality .
Reactivity : Sulfur substitution increases lipophilicity and resistance to hydrolysis. Methylimidodiphosphate’s hydrolytic stability may depend on the steric protection offered by ethyl and methylimid groups .
Tetramethyl Methylenediphosphonate
Structural Differences : This compound (C₅H₁₂O₆P₂) has a methylene bridge between two phosphonate groups with methyl substituents. Methylimidodiphosphate’s ethyl groups and heterocyclic moiety likely reduce water solubility compared to the highly water-miscible methylenediphosphonate .
Applications : Methylenediphosphonate is used in synthesizing ribose-1-phosphate analogues. Methylimidodiphosphate’s bulkier structure may limit such applications but could enable metal-ion chelation in catalysis .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Synthetic Challenges : The synthesis of methylimidodiphosphate may require specialized imidazole precursors, analogous to the diamine intermediates in . Column chromatography () or recrystallization would be critical for purification .
- Toxicity Profile: Unlike TEPP () or tetraethyl lead (), methylimidodiphosphate’s toxicity is uncharacterized.
- Spectroscopic Signatures : NIR and ESR data () indicate that heteroatom substitution (N, S) significantly alters electronic properties. Methylimidodiphosphate’s aromatic ring may enhance UV-Vis absorbance, aiding detection .
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